molecular formula C7H13N3 B3213560 [3-(1H-imidazol-1-yl)propyl](methyl)amine CAS No. 112086-54-1

[3-(1H-imidazol-1-yl)propyl](methyl)amine

Cat. No.: B3213560
CAS No.: 112086-54-1
M. Wt: 139.2 g/mol
InChI Key: ZPMDRIAJBDFGCZ-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)propylamine: is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol It features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)propylamine typically involves the reaction of 1H-imidazole with 3-chloropropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole ring attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 3-(1H-imidazol-1-yl)propylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(1H-imidazol-1-yl)propylamine can undergo oxidation reactions, where the imidazole ring is oxidized to form various oxidation products.

    Reduction: The compound can also be reduced under appropriate conditions to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: 3-(1H-imidazol-1-yl)propylamine is used as a building block in the synthesis of various organic compounds. Its imidazole ring is a versatile moiety that can participate in a wide range of chemical reactions .

Biology: In biological research, this compound is used to study the role of imidazole-containing compounds in biological systems. It can serve as a ligand in the study of enzyme mechanisms and receptor interactions .

Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities .

Industry: In industrial applications, 3-(1H-imidazol-1-yl)propylamine is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes .

Comparison with Similar Compounds

    1H-imidazole-1-propanamine: Similar structure but lacks the methyl group on the amine.

    N-methylimidazole: Contains a methyl group on the nitrogen atom of the imidazole ring.

    3-(1H-imidazol-1-yl)propylamine: Similar structure but without the methyl group on the amine.

Uniqueness: 3-(1H-imidazol-1-yl)propylamine is unique due to the presence of both the imidazole ring and the methyl group on the amine. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-imidazol-1-yl-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-8-3-2-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMDRIAJBDFGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112086-54-1
Record name [3-(1H-imidazol-1-yl)propyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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